![molecular formula C8H7N3 B1297457 1,5-Naphthyridin-4-amine CAS No. 27392-68-3](/img/structure/B1297457.png)
1,5-Naphthyridin-4-amine
Overview
Description
1,5-Naphthyridin-4-amine is a chemical compound with the molecular formula C8H7N3 . It is also known by other names such as [1,5]Naphthyridin-4-ylamine and 1,5-Naphthydrin-4-ylamine .
Synthesis Analysis
The synthesis of 1,5-Naphthyridin-4-amine and its derivatives has been a subject of research for many years. One of the synthetic strategies involves the Friedländer synthesis, which is a reaction between 2-aminopyridine and ethyl 3-oxo-3-phenylpropanoate . Another strategy involves the use of multicomponent reactions .Molecular Structure Analysis
The molecular structure of 1,5-Naphthyridin-4-amine consists of a naphthalene ring, which is a type of aromatic hydrocarbon, with two fused pyridine rings. The nitrogen atoms are arranged in different mutual arrangements .Chemical Reactions Analysis
1,5-Naphthyridin-4-amine exhibits reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis
1,5-Naphthyridin-4-amine has a density of 1.3±0.1 g/cm3, a boiling point of 352.4±27.0 °C at 760 mmHg, and a flash point of 194.0±10.9 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and no freely rotating bonds .Scientific Research Applications
Medicinal Chemistry
1,5-Naphthyridines, including 1,5-Naphthyridin-4-amine, have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . They are known to have antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities .
Synthesis of Heterocycles
1,5-Naphthyridin-4-amine is used in the synthesis of heterocyclic compounds. These compounds play an important role in synthetic organic chemistry . The synthesis protocols include Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder .
Formation of Metal Complexes
1,5-Naphthyridin-4-amine is used as a ligand for the formation of metal complexes . For example, 1,5-naphthyridine-bridged dinuclear platinum(II) complexes have been synthesized .
Anticancer Properties
1,5-Naphthyridin-4-amine and its derivatives have shown potential anticancer properties. For example, 1,6-naphthyridines are known to have anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Optical Applications
Fused 1,5-naphthyridines have been studied for their optical applications . This makes 1,5-Naphthyridin-4-amine a potential candidate for use in optical devices.
Safety and Hazards
Mechanism of Action
Target of Action
1,5-Naphthyridin-4-amine is a heterocyclic compound that has been studied for its potential biological activities . .
Mode of Action
It is known that 1,5-naphthyridine derivatives can interact with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes .
Biochemical Pathways
1,5-naphthyridine derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
1,5-naphthyridine derivatives have been associated with a variety of biological activities, including antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities .
properties
IUPAC Name |
1,5-naphthyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-6-3-5-10-7-2-1-4-11-8(6)7/h1-5H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAJXZVDBVRZRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343377 | |
Record name | 1,5-Naphthyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27392-68-3 | |
Record name | 1,5-Naphthyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-naphthyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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